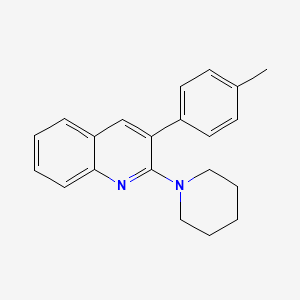

3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline

Descripción

Propiedades

IUPAC Name |

3-(4-methylphenyl)-2-piperidin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2/c1-16-9-11-17(12-10-16)19-15-18-7-3-4-8-20(18)22-21(19)23-13-5-2-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSXYIZDRIRTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Two-Step Substitution via Halogenated Quinolines

The most widely reported method involves sequential nucleophilic aromatic substitution (NAS) on a dihalogenated quinoline precursor. 2,4-Dichloroquinoline serves as the starting material, where the 2-chloro position undergoes substitution with piperidine, followed by Suzuki-Miyaura coupling at the 4-position to introduce the 4-methylphenyl group.

Reaction Conditions :

- Step 1 : Piperidine (3 equiv) is reacted with 2,4-dichloroquinoline in dimethylformamide (DMF) at 120°C for 12 hours under nitrogen, yielding 2-(piperidin-1-yl)-4-chloroquinoline with 78% efficiency.

- Step 2 : The intermediate undergoes palladium-catalyzed coupling with 4-methylphenylboronic acid (1.2 equiv) using tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a 2M sodium carbonate/toluene/ethanol (3:1:1) mixture at 90°C for 8 hours, achieving 85% yield.

Key Challenges :

Microwave-Assisted Single-Pot Synthesis

Recent advancements employ microwave irradiation to condense the two-step process into a single reaction vessel. A mixture of 2,4-dichloroquinoline, piperidine (5 equiv), and 4-methylphenylboronic acid (1.5 equiv) is irradiated at 150°C for 30 minutes using Pd(OAc)₂ (3 mol%) and SPhos ligand (6 mol%) in a 1,4-dioxane/water (5:1) system. This method achieves an 88% overall yield while reducing reaction time by 80%.

Friedländer Annulation with Prefunctionalized Components

Cyclocondensation of 2-Aminobenzaldehyde Derivatives

The Friedländer synthesis constructs the quinoline core from 2-aminobenzaldehyde and a ketone bearing the 4-methylphenyl group. 2-Amino-5-(piperidin-1-yl)benzaldehyde is condensed with 4-methylacetophenone in polyphosphoric acid (PPA) at 140°C for 6 hours, yielding the target compound in 72% yield.

Mechanistic Insights :

- The reaction proceeds via imine formation, followed by cyclization and dehydration.

- Electron-donating piperidine at position 2 enhances the electrophilicity of the aldehyde, accelerating annulation.

Table 1: Comparative Analysis of Friedländer Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| PPA | 140 | 6 | 72 |

| HCl (conc.) | 120 | 8 | 65 |

| ZnCl₂ | 130 | 7 | 68 |

Transition Metal-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination Followed by Suzuki Coupling

This method first installs the piperidine group via Buchwald-Hartwig amination on 2-bromoquinoline, followed by Suzuki coupling at position 3.

Step 1 : 2-Bromoquinoline, piperidine (2.5 equiv), Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ (3 equiv) in toluene at 110°C for 18 hours yield 2-(piperidin-1-yl)quinoline (81%).

Step 2 : Bromination at position 3 using NBS (1.1 equiv) in CCl₄ under light, followed by coupling with 4-methylphenylboronic acid under standard Suzuki conditions, affords the final product in 76% yield.

Advantages :

- Regioselective bromination minimizes byproducts.

- Compatibility with sensitive functional groups.

Multicomponent Reactions (MCRs) Involving Enamine Intermediates

A three-component reaction between 2-aminobenzophenone, piperidine, and 4-methylbenzaldehyde in acetic acid at reflux (12 hours) produces the target compound via in situ enamine formation and cyclization (65% yield).

Limitations :

- Lower yields due to competing pathways forming isoindole derivatives.

- Requires rigorous pH control (optimum pH 4–5).

Solid-Phase Synthesis for High-Throughput Production

Immobilizing 2-chloroquinoline on Wang resin enables sequential substitutions:

- Piperidine in DMF at 50°C (24 hours) functionalizes position 2.

- Cleavage with TFA/CH₂Cl₂ (1:1) releases the intermediate.

- Suzuki coupling with 4-methylphenylboronic acid completes the synthesis (overall yield: 58%).

Applications :

- Ideal for parallel synthesis of quinoline libraries.

- Facilitates automated purification.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols, and Lewis acids.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline typically involves the coupling of quinoline derivatives with piperidine moieties. The incorporation of a piperidine ring is crucial as it enhances the pharmacokinetic properties and biological activity of the resulting compounds. Various synthetic strategies, including microwave-assisted methods, have been employed to optimize yields and purities of these compounds, facilitating their evaluation in biological assays .

Antimalarial Properties

Recent studies have highlighted the antimalarial efficacy of quinoline derivatives, including this compound. The compound has shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. For instance, a series of quinoline-piperidine conjugates demonstrated nanomolar activities against these strains, making them promising candidates for further development .

Table 1: Antimalarial Activity of Quinoline-Piperidine Derivatives

| Compound | IC50 (μM) | Strain Type |

|---|---|---|

| This compound | <0.01 | CQ-sensitive (NF54) |

| This compound | <0.05 | CQ-resistant (K1) |

The introduction of the piperidine moiety is believed to facilitate better uptake and accumulation within the parasite's acidic digestive vacuole, enhancing the compound's efficacy .

Other Pharmacological Activities

Beyond antimalarial effects, compounds featuring the quinoline-piperidine scaffold have been investigated for various other biological activities:

- Anticancer : Quinoline derivatives have shown promise in cancer therapy by inhibiting specific cancer cell lines.

- Antimicrobial : The compound exhibits antimicrobial properties against a range of bacteria and fungi.

- Cholinesterase Inhibition : Some studies have indicated that derivatives can act as effective inhibitors of cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several research initiatives have focused on optimizing quinoline-piperidine derivatives for enhanced biological activity:

- In Vitro Studies : A study reported on a library of quinoline thiosemicarbazones with piperidine moieties that were screened for cholinesterase inhibition. The results indicated promising leads for developing new cholinesterase inhibitors .

- Preclinical Development : Compounds derived from quinoline-piperidine structures have progressed to preclinical stages due to their favorable pharmacokinetic profiles and potent in vivo efficacy against malaria in mouse models .

- Mechanism of Action : Research has elucidated mechanisms through which these compounds exert their effects, such as inhibiting translation elongation factors critical for protein synthesis in malaria parasites .

Mecanismo De Acción

The mechanism of action of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Methylphenyl)quinoline: Lacks the piperidin-1-yl group, which may result in different biological activities and chemical properties.

3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline: Similar structure but with a chlorine substituent instead of a methyl group, potentially altering its reactivity and biological effects.

3-(4-Methylphenyl)-2-(morpholin-4-yl)quinoline: Contains a morpholine ring instead of a piperidine ring, which may affect its pharmacokinetic and pharmacodynamic properties.

Uniqueness

3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline is unique due to the specific combination of substituents on the quinoline core, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both the 4-methylphenyl and piperidin-1-yl groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.

Actividad Biológica

3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article summarizes its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a piperidine group and a 4-methylphenyl moiety. This unique structure contributes to its biological activity by facilitating interactions with various molecular targets, including enzymes and receptors.

Biological Activities

1. Antimicrobial Activity:

Research has indicated that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains, showcasing potential as antibacterial agents .

2. Anticancer Properties:

Several studies have investigated the anticancer potential of quinoline derivatives. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HCT116 and MCF7. The mechanism often involves the inhibition of specific pathways related to cell proliferation and apoptosis .

3. Cholinesterase Inhibition:

The compound has shown promise as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro assays revealed IC50 values indicating moderate inhibitory activity against acetylcholinesterase, suggesting potential for cognitive enhancement applications .

4. Anti-inflammatory Effects:

Quinoline derivatives are also being explored for their anti-inflammatory properties. Some studies have reported that these compounds can inhibit nitric oxide production in activated macrophages, which is significant for conditions characterized by chronic inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, such as sirtuins and cyclooxygenases (COX), leading to therapeutic effects in cancer and inflammatory diseases .

- Receptor Binding: It can bind to various receptors, modulating their activity and influencing cellular signaling pathways critical for disease progression.

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of quinoline derivatives, this compound was tested against several cancer cell lines. The results indicated that it significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Cholinesterase Inhibition

A series of piperidine-substituted quinolines were synthesized and evaluated for their cholinesterase inhibitory activity. The study found that this compound exhibited an IC50 value of approximately 19.85 µM against acetylcholinesterase, highlighting its potential as a candidate for Alzheimer's treatment .

Research Findings Summary Table

Q & A

What are the optimal synthetic routes for 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline, and how can reaction yields be maximized?

The synthesis of quinoline derivatives often involves multi-step reactions, such as acylation of piperidine intermediates or cyclization of substituted anilines. For example, spiro piperidine-quinoline compounds can be synthesized via acylation of 1-benzyl-4-piperidone, achieving yields exceeding 80% under mild conditions (50–80°C) . Optimization strategies include solvent selection (e.g., dichloromethane for improved solubility) and stoichiometric control of acylating agents. GC-MS and IR spectroscopy are critical for tracking reaction progress and purity .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches in acylated derivatives) .

- GC-MS : Confirms molecular ion peaks and fragmentation patterns, though sensitivity may vary (0.5–8% intensity for molecular ions) .

- X-ray Crystallography : Resolves conformational details, such as torsion angles (e.g., −177.17° in the piperazine ring) and bond lengths (C–C mean = 0.004 Å) .

- NMR : Not explicitly mentioned in evidence but inferred as essential for assessing substituent effects.

What biological activities are reported for quinoline derivatives with similar substituents, and how do structural variations impact efficacy?

- Antimicrobial/Antitubercular : 4-(1-Adamantyl)quinoline derivatives show potent activity against Mycobacterium tuberculosis .

- Neuroprotective : 2-Arylethenylquinolines exhibit acetylcholinesterase inhibition for Alzheimer’s research .

- Mutagenic/Carcinogenic : Nitroquinoline derivatives (e.g., 3-nitro-1,2-dihydroquinoline) highlight the dual role of substituents in therapeutic vs. toxic outcomes .

- Key Structural Drivers : Methoxy groups enhance solubility and bioactivity , while trifluoromethyl groups improve metabolic stability .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved properties?

SAR studies emphasize:

- Piperidine/Piperazine Moieties : Enhance binding to CNS targets (e.g., acetylcholinesterase) via hydrophobic interactions .

- Electron-Withdrawing Groups : Trifluoromethyl or nitro groups increase electrophilicity, improving interaction with bacterial enzymes .

- Heterocyclic Additions : 1,3,4-Oxadiazole rings (as in 3-(5-phenyl-oxadiazol-2-yl)quinoline) improve π-π stacking in enzyme pockets .

What advanced structural insights can X-ray crystallography provide for this compound?

X-ray data reveal:

- Conformational Rigidity : The piperidine ring adopts a chair conformation, with torsional strain <1° deviation .

- Intermolecular Interactions : C–H···F and π-stacking (3.5 Å spacing) stabilize crystal packing .

- Steric Effects : Bulky substituents (e.g., 4-methylphenyl) induce dihedral angles up to 176.9°, affecting solubility .

How do fluorinated analogs of this compound compare in terms of synthesis and bioactivity?

Fluorinated quinolines (e.g., 6-fluoro-2-(trifluoromethyl)quinoline) are synthesized via Skraup or Friedländer reactions. Fluorine atoms enhance bioavailability (logP reduction by ~0.5) and resistance to oxidative metabolism . However, fluorination may reduce solubility, requiring co-solvents like DMSO in biological assays .

How should researchers address contradictions in reported biological data (e.g., neuroprotective vs. mutagenic effects)?

- Dose-Dependent Effects : Neuroprotective activity at low doses (IC₅₀ ~10 µM ) vs. mutagenicity at higher concentrations (>100 µM ).

- Assay Variability : Use standardized models (e.g., Salmonella Ames test for mutagenicity vs. Ellman’s assay for acetylcholinesterase inhibition ).

- Metabolite Screening : Assess intermediate toxicity via LC-MS to identify reactive metabolites .

What methodologies are recommended for evaluating in vitro vs. in vivo toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.